(1-Benzyl-piperidin-4-ylamino)-acetic acid
Overview
Description
(1-Benzyl-piperidin-4-ylamino)-acetic acid is a compound that features a piperidine ring substituted with a benzyl group and an amino-acetic acid moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-piperidin-4-ylamino)-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the Amino-Acetic Acid Moiety: This step involves the reaction of the piperidine derivative with chloroacetic acid under basic conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the piperidine ring or the carboxylic acid group, potentially forming alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(1-Benzyl-piperidin-4-ylamino)-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Benzyl-piperidin-4-ylamino)-acetic acid involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The amino-acetic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
4-Benzylpiperidine: Shares the piperidine and benzyl moieties but lacks the amino-acetic acid group.
1-Benzylpiperidin-4-amine: Similar structure but with an amine group instead of the amino-acetic acid moiety.
Piperidine derivatives: Various piperidine-based compounds with different substituents.
Uniqueness: (1-Benzyl-piperidin-4-ylamino)-acetic acid is unique due to the presence of the amino-acetic acid moiety, which can enhance its solubility and reactivity compared to other piperidine derivatives. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(18)10-15-13-6-8-16(9-7-13)11-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTWMVPKXYCGDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC(=O)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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